molecular formula C12H15Cl2N3OS B13458088 2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride

2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B13458088
M. Wt: 320.2 g/mol
InChI Key: DSZUQQMOWUSQBE-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an aminoethyl sulfanyl group and a phenyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Properties

Molecular Formula

C12H15Cl2N3OS

Molecular Weight

320.2 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C12H13N3OS.2ClH/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9;;/h1-5,8H,6-7,13H2,(H,14,15,16);2*1H

InChI Key

DSZUQQMOWUSQBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Aminoethyl Sulfanyl Group: The aminoethyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the aminoethyl sulfanyl group.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the synthesized product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl group.

    Substitution: The aminoethyl sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine or phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl sulfanyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride
  • [(2-Aminoethyl)disulfanyl]acetic acid

Uniqueness

2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the aminoethyl sulfanyl group and the phenyl group allows for diverse interactions with molecular targets, making it a versatile compound for research applications.

Biological Activity

2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride is a pyrimidine derivative that has garnered attention for its potential pharmacological properties. This compound exhibits various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C15H19N3O2S·2HCl
  • Molecular Weight : 402.34 g/mol
  • Physical Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water, methanol, and ethanol
  • Melting Point : 235-240°C
  • Boiling Point : 576°C

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. It has been shown to inhibit the growth of various human cancer cell lines, including:

  • Breast Cancer
  • Colon Cancer
  • Lung Cancer
  • Liver Cancer

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in these cancer cells .

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential applications in treating infectious diseases. Studies have reported effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In animal models, this compound has demonstrated anti-inflammatory effects. The compound appears to reduce inflammatory markers and cytokine production, suggesting its potential utility in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor EffectsInhibition of cell growth in breast and colon cancer cell lines; induction of apoptosis observed.
Study 2Antimicrobial EfficacyEffective against multiple bacterial strains; potential for use in clinical settings.
Study 3Anti-inflammatory PropertiesReduction in inflammatory markers in animal models; potential for treating chronic inflammation.

Toxicity and Safety

While the biological activities are promising, further research is necessary to evaluate the safety profile of this compound. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are required to establish its safety for clinical use .

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